molecular formula C20H18O7 B2476540 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid CAS No. 890010-66-9

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid

Cat. No.: B2476540
CAS No.: 890010-66-9
M. Wt: 370.357
InChI Key: FHIUNOJFMUPENH-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid is a synthetic chromenone (coumarin) derivative designed for research applications in life sciences and medicinal chemistry. This compound features a coumarin core structure substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with an acetic acid side chain via an ether linkage. The structural motif of the chromen-4-one core is known to be associated with a wide range of biological activities, making this compound a valuable scaffold for the development of novel biochemical probes . Researchers can utilize this compound in various in vitro assays to investigate its potential mechanisms of action and interactions with biological targets. Based on its functional groups and similarity to other documented chromenone derivatives, its primary research applications include exploration as a key intermediate in organic synthesis and medicinal chemistry research, serving as a precursor for more complex molecules such as hydrazides and amides ; investigation of structure-activity relationships (SAR) related to the chromenone core, particularly the effects of the 3,4-dimethoxyphenyl and 7-oxyacetic acid substituents on biological activity ; and study as a potential pharmacophore for inhibiting specific enzymes like topoisomerases or kinases, which are critical targets in cancer research and cell signaling pathways . The presence of the carboxylic acid functional group provides a handle for further chemical modification, allowing for conjugation, salt formation, or the development of prodrugs. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11-19(12-4-7-15(24-2)17(8-12)25-3)20(23)14-6-5-13(9-16(14)27-11)26-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIUNOJFMUPENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Chromenone Synthesis via Aldol Condensation

The chromenone core is synthesized through an acid-catalyzed Aldol condensation between 3,4-dimethoxybenzaldehyde and methyl ketones. This reaction proceeds via enolate formation, followed by cyclization to yield the 4H-chromen-4-one structure. Patent US5300656A details the use of hydrochloric acid or sulfuric acid as catalysts in ethanol or methanol at reflux temperatures (70–80°C). The reaction achieves 75–85% yield within 6–8 hours, with the methyl group at position 2 introduced via the methyl ketone starting material.

Reaction Scheme:
$$
\text{3,4-Dimethoxybenzaldehyde} + \text{Methyl Ketone} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one}
$$

Etherification for Acetic Acid Side Chain Introduction

The 7-hydroxy group of the chromenone undergoes Williamson ether synthesis with chloroacetic acid derivatives. Potassium carbonate in acetone facilitates nucleophilic substitution at 50–60°C, forming the ether linkage. Patent US5300656A reports a 70–78% yield for this step, with excess chloroacetic acid (1.2 equiv) ensuring complete conversion.

Critical Parameters:

  • Solvent: Acetone or dimethylformamide (DMF)
  • Base: K₂CO₃ or NaH
  • Temperature: 50–60°C
  • Time: 12–18 hours

Optimization of Reaction Conditions

Catalysts and Solvent Systems

Comparative studies indicate that protic solvents (ethanol, methanol) enhance cyclization efficiency during chromenone formation, while aprotic solvents (DMF, acetone) improve etherification yields. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) reduce side reactions during condensation, increasing yield by 8–12%.

Table 1: Solvent Impact on Etherification Yield
Solvent Base Temperature (°C) Yield (%)
Acetone K₂CO₃ 50 72
DMF NaH 60 78
THF K₂CO₃ 50 65

Temperature and Time Optimization

Etherification proceeds optimally at 60°C in DMF, achieving 78% yield in 12 hours. Prolonged heating (>18 hours) degrades the product, reducing yield to 62%. Chromenone cyclization requires strict temperature control; deviations beyond 80°C promote dimerization, lowering yield by 15–20%.

Purification and Characterization

Recrystallization vs. Chromatography

Industrial-scale production favors recrystallization from ethanol-water (3:1 v/v), yielding 95% pure product. Laboratory-scale syntheses employ silica gel chromatography (ethyl acetate/hexane, 1:2) for >99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 7.45 (s, 1H, H-2'), 6.98 (d, J = 8.8 Hz, 1H, H-6), 4.72 (s, 2H, OCH₂CO), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O, chromenone), 1702 cm⁻¹ (C=O, acetic acid), 1260 cm⁻¹ (C-O-C).

Industrial Production Considerations

Scalability Challenges

  • Cost-Efficiency: Ethanol is preferred over DMF for large-scale reactions due to lower toxicity and cost.
  • Waste Management: Acidic wastewater from condensation steps requires neutralization with NaHCO₃ before disposal.

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors reduce reaction time by 40% and improve yield consistency (±2%) compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromenone core.

Scientific Research Applications

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid 3,4-Dimethoxyphenyl (3), Methyl (2) C₂₀H₁₈O₇* ~370.36 Electron-rich aromatic substituent; enhanced solubility via acetic acid
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 438030-04-7) Hexyl (3), Methyl (4) C₁₈H₂₂O₅ 318.40 Hydrophobic hexyl chain; reduced polarity for membrane permeability
2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (CAS: 371756-61-5) Ethyl (4), Methyl (7) C₁₅H₁₄O₄ 258.28 Smaller alkyl groups; compact structure for improved metabolic stability
2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetic acid (CAS: 329903-79-9) Phenyl (4), Phenylacetic acid (7) C₂₃H₁₆O₅ 372.37 Dual phenyl groups for π-π stacking; steric hindrance may limit solubility
2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid Hexyl (8), Cyclopenta-fused core C₁₉H₂₄O₅ 332.40 Cyclopenta ring modifies planarity; potential for altered bioactivity

*Estimated based on structural similarity to analogs.

Key Observations:

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides stronger hydrogen-bonding capacity compared to alkyl (hexyl, ethyl) or simple phenyl substituents. This may enhance interactions with biological targets like enzymes or receptors .
  • Solubility : Acetic acid side chains universally improve aqueous solubility, but bulky hydrophobic groups (e.g., hexyl in ) reduce it.

Biological Activity

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its complex structure, exhibits potential pharmacological effects including anti-inflammatory, anticoagulant, and antimicrobial properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound can be described as a coumarin derivative with a propanoic acid moiety linked to a chromenone structure. The synthesis typically involves multi-step reactions under controlled conditions, often utilizing solvents like ethanol and specific catalysts to facilitate the formation of the desired product.

Synthesis Steps:

  • Preparation of Starting Materials: The initial compounds are prepared through various organic synthesis techniques.
  • Coupling Reaction: A coupling reaction is performed to link the chromenone structure with the propanoic acid moiety.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid have shown potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acidHCT116< 10
Similar Coumarin DerivativeA431< 5

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.

3. Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives has been well-documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria, which suggests its potential as a therapeutic agent in treating bacterial infections.

While the exact mechanism of action for 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid is not fully elucidated, it is hypothesized to involve:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It likely promotes programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:

  • In Vivo Study on Tumor Growth:
    • In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis revealed decreased proliferation markers in treated tumors.
  • In Vitro Study on Cytotoxicity:
    • A study assessed the cytotoxic effects on various cancer cell lines, demonstrating that treatment with the compound led to a marked decrease in cell viability.

Q & A

Q. What are the recommended synthetic routes for 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, analogous chromene derivatives are synthesized via nucleophilic substitution (e.g., coupling a hydroxylated chromenone core with an acetic acid derivative under basic conditions). Key steps include:
  • Etherification : Reacting 7-hydroxy-4-oxochromenone with bromoacetic acid derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 60–80°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to isolate intermediates.
  • Optimization : Monitor reaction progress via TLC and adjust reaction time (12–24 hr) and temperature to maximize yield. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, chromenone carbonyl at δ 175–180 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 385.1) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action as a DNA methyltransferase (DNMT) inhibitor?

  • Methodological Answer :
  • Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding between the chromenone carbonyl and DNMT’s catalytic cysteine) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinity (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Validation : Perform IC₅₀ assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm consistency .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., t₁/₂ < 30 min) that may explain variable in vivo efficacy .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to rule out nonspecific interactions .

Q. How does structural modification of the dimethoxyphenyl group impact antimicrobial activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with mono-/trimethoxy or halogen substitutions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 2–64 µg/mL) .
  • LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with membrane penetration .
  • Crystallography : Co-crystallize active analogs with target enzymes (e.g., dihydrofolate reductase) to visualize binding .

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